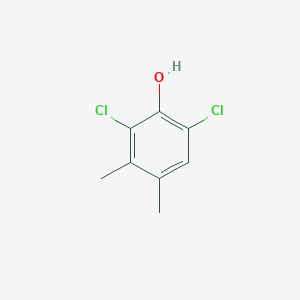

2,6-Dichloro-3,4-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCZMDITVDZGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481349 | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-67-8 | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-3,4-dimethylphenol

This technical guide provides a comprehensive overview of a robust laboratory-scale methodology for the synthesis and detailed characterization of 2,6-Dichloro-3,4-dimethylphenol, a halogenated aromatic compound with potential applications in the development of novel agrochemicals, pharmaceuticals, and industrial biocides. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Strategic Approach to Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through the direct chlorination of the readily available precursor, 3,4-dimethylphenol. The foundational chemistry for this transformation is electrophilic aromatic substitution. In this reaction, the electron-rich aromatic ring of the phenol attacks an electrophilic chlorine species. The hydroxyl (-OH) and methyl (-CH₃) groups of the starting material are activating and ortho-, para-directing. This electronic influence preferentially directs the incoming chlorine atoms to the positions ortho to the strongly activating hydroxyl group (positions 2 and 6), which are sterically accessible, leading to the desired product.

Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for its reliability and ease of handling in a laboratory setting. The reaction proceeds efficiently in a suitable aprotic solvent, such as dichloromethane, which facilitates dissolution of the starting material and moderation of the reaction temperature.

Proposed Reaction Scheme

Figure 1: Synthesis of this compound from 3,4-dimethylphenol via chlorination with sulfuryl chloride.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system designed for high yield and purity of the final product. Meticulous adherence to these steps is crucial for a successful outcome.

Materials:

-

3,4-Dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol (1.0 equivalent) in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10 mL per gram of phenol). Place the flask in an ice bath and stir the solution to cool it to 0°C.

-

Addition of Chlorinating Agent: Under a fume hood, slowly add sulfuryl chloride (2.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature at 0°C during the addition to control the exothermicity of the reaction and minimize the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is considered complete when the starting material spot is no longer visible by TLC.

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuryl chloride and the generated HCl. Continue the addition until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). These washes remove any remaining acidic byproducts and water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Comprehensive Characterization of the Final Product

The unambiguous identification and confirmation of the structure and purity of the synthesized this compound are achieved through a combination of modern spectroscopic techniques. The expected data presented below are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aromatic proton at approximately 7.1-7.3 ppm. - A broad singlet for the hydroxyl proton (disappears on D₂O exchange) at approximately 5.0-6.0 ppm. - Two singlets for the two non-equivalent methyl groups at approximately 2.2-2.4 ppm. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing most downfield (around 150-155 ppm). - Carbons bearing the chlorine atoms will also be downfield (around 125-130 ppm). - Two signals for the methyl carbons at approximately 15-20 ppm. |

| FTIR (cm⁻¹) | - A broad O-H stretching band around 3200-3500 cm⁻¹.[1][2] - C-H stretching of methyl groups just below 3000 cm⁻¹. - Aromatic C=C stretching bands around 1600 and 1470 cm⁻¹.[1] - A C-O stretching band around 1200 cm⁻¹.[3] - C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). - Fragmentation may involve the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and/or a CO group (-28 amu).[4] |

Interpretation of Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the precise molecular structure. The number of signals, their chemical shifts, and splitting patterns (or lack thereof for singlets) provide a detailed map of the proton and carbon environments within the molecule, confirming the substitution pattern on the aromatic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present. The characteristic broad O-H stretch confirms the presence of the phenol group, while the aromatic C=C and C-Cl stretches further support the proposed structure.[1][2]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through its fragmentation pattern, offers additional structural confirmation. The distinct isotopic signature of the chlorine atoms in the molecular ion peak is a definitive piece of evidence for the successful dichlorination of the starting material.[4]

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Safety and Handling

-

3,4-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.

-

Sulfuryl Chloride: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

-

Dichloromethane: Suspected of causing cancer.

-

This compound: As a chlorinated phenol, it should be handled with care. Assume it is toxic and an irritant.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.

-

Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884–890. Retrieved from [Link]

- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

-

Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. In Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN105777499A - Preparation process of chlorinated phenol.

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

Al-Juboori, M. A. H., & Smith, K. (2014). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit. Iraqi National Journal of Chemistry, 54, 468-477. Retrieved from [Link]

-

Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(14), 7856-7866. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol.

-

Smith, K., et al. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Catalysis Science & Technology, 1(6), 1019-1026. Retrieved from [Link]

-

Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6(1), 419-431. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 3,4-dichloro-6-methylcatechol and transformation... Retrieved from [Link]

-

Richardson, S. D., et al. (2007). Occurrence, genomics, and chlorinated disinfection by-products of emerging pathogens. Environmental science & technology, 41(23), 8126-8134. Retrieved from [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

O'Connor, K. E., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Polymers, 11(10), 1595. Retrieved from [Link]

-

Chem Tube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. Retrieved from [Link]

- European Patent Office. (2002, December 12). EP1321449A1 - Production method of a 2,6-dichlorophenol compound.

-

Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Retrieved from [Link]

- Patsnap. (n.d.). CN106278911A - Synthesis method of 2, 6-dichloro-4-aminophenol.

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

2,6-Dichloro-3,4-dimethylphenol CAS number 1570-67-8

An In-depth Technical Guide to 2,6-Dichloro-3,4-dimethylphenol (CAS 1570-67-8) for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS Number 1570-67-8. As a Senior Application Scientist, this guide is structured to deliver not just data, but actionable insights for researchers and developers. Publicly available, peer-reviewed data on this specific isomer is notably scarce. Therefore, this guide adopts a rigorous, experience-based approach, presenting the established information and supplementing it with scientifically grounded extrapolations based on the well-documented chemistry of its structural isomers and parent compounds, such as other dichlorinated phenols and dimethylphenols (xylenols). We will delve into its chemical identity, propose a viable synthetic route, detail a robust analytical workflow, explore its potential biological activities with mechanistic hypotheses, and cover essential safety protocols. Every inferred pathway or property is clearly identified as such, providing a transparent and trustworthy framework for future research and development.

Compound Identification and Structure

This compound is a halogenated aromatic organic compound. The core structure is a phenol ring substituted with two chlorine atoms and two methyl groups. The specific arrangement of these functional groups dictates its chemical reactivity, steric hindrance, and potential biological interactions.

-

IUPAC Name: this compound

-

CAS Number: 1570-67-8

-

Molecular Formula: C₈H₈Cl₂O

-

Molecular Weight: 191.06 g/mol [1]

-

Synonyms: Phenol, 2,6-dichloro-3,4-dimethyl-

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

Directly measured experimental data for this compound is not widely available. However, we can estimate its properties by comparing them with its isomers. The position of the chloro- and methyl- groups significantly influences properties like melting point (due to crystal lattice packing) and boiling point (due to dipole moment and intermolecular forces).

| Property | This compound | Comparative Isomers |

| (CAS 1570-67-8) | 2,4-Dichloro-3,5-dimethylphenol[2] | |

| Molecular Weight ( g/mol ) | 191.06 | 191.05 |

| Physical State | Solid (Predicted) | Crystalline Powder |

| Melting Point (°C) | Not Reported (Est. 80-100) | 83 |

| Boiling Point (°C) | Not Reported (Est. 240-260) | Not Reported |

| Water Solubility | Very Low (Predicted) | Not Reported |

| logP (Octanol/Water) | Not Reported (Est. >3.5) | 3.60 (Estimated)[2] |

Expert Insight: The ortho-chlorine atoms relative to the hydroxyl group in the target compound are expected to introduce significant steric hindrance and intramolecular hydrogen bonding, which could lower its melting and boiling points compared to less hindered isomers like 4-Chloro-3,5-dimethylphenol. The presence of two chlorine atoms suggests a higher logP value and lower water solubility compared to the monochlorinated analog.

Proposed Synthesis and Purification Workflow

A robust and scalable synthesis of this compound can be logically designed via electrophilic aromatic substitution, specifically the direct chlorination of the precursor 3,4-dimethylphenol (also known as 3,4-xylenol). The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by a methyl group, chlorination is expected to occur at the two available ortho positions (C2 and C6).

Causality of Experimental Choices:

-

Starting Material: 3,4-Dimethylphenol is a commercially available and logical precursor.

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is chosen as it is an effective chlorinating agent for activated aromatic rings like phenols and is often more selective and easier to handle than chlorine gas.[3]

-

Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is used to polarize the S-Cl bond in sulfuryl chloride, generating a more potent electrophilic chlorine species (Cl⁺), which is necessary to achieve dichlorination.[3]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane is ideal to dissolve the reactants without interfering with the electrophilic reaction.

-

Purification: A standard aqueous workup will remove the catalyst and acidic byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is a classic and effective method for purifying solid organic compounds to high purity.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~0.1 eq) to the stirred solution.

-

Chlorination: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice to quench the reaction and decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

Analytical Methodologies

For a halogenated, semi-volatile compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identification and quantification.[4][5] This technique provides excellent separation of isomers and definitive structural confirmation through mass fragmentation patterns. The protocol below is based on established EPA methods for analyzing phenols in various matrices.[6][7]

Self-Validating System: This protocol incorporates an internal standard for robust quantification, correcting for variations in extraction efficiency and injection volume. The use of both retention time and mass spectral data provides a dual-confirmation system for analyte identity, ensuring high trustworthiness of the results.

Caption: Analytical workflow for the determination of this compound.

Step-by-Step Analytical Protocol (GC-MS)

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution and adding a fixed concentration of an internal standard (e.g., deuterated phenol).

-

Sample Extraction (for aqueous matrix):

-

Take a 1 L water sample and spike with the internal standard.

-

Acidify the sample to a pH of less than 2 with sulfuric acid.

-

Pass the sample through a conditioned Solid Phase Extraction (SPE) cartridge.

-

Wash the cartridge and elute the analyte with dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL.

-

-

GC-MS Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., TG-5SilMS, 30m x 0.25mm x 0.25µm).[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

-

-

Data Analysis:

-

Identify the compound by matching its retention time and mass spectrum against the prepared standard.

-

Expected Mass Fragments: The molecular ion (M⁺) should be visible at m/z 190 (containing ³⁵Cl₂) and 192 (containing one ³⁵Cl and one ³⁷Cl). Key fragments would likely arise from the loss of CH₃ (m/z 175/177) and HCl (m/z 154).

-

Quantify the analyte concentration by calculating the response factor relative to the internal standard and comparing it to the calibration curve.

-

Biological Activity and Potential Applications

While specific research on the biological effects of this compound is limited, its chemical structure allows for strong, evidence-based hypotheses regarding its potential applications.

Agrochemical Applications

A patent has identified "Phenol, 2,6-dichloro-3,4-dimethyl-" as belonging to a class of compounds useful in agrochemical formulations for inducing abiotic stress tolerance in plants.[8] Abiotic stresses include drought, salinity, and extreme temperatures. The mechanism for such activity is not detailed in the patent but often involves modulating plant signaling pathways related to stress response, potentially interacting with hormone receptors or reactive oxygen species (ROS) scavenging systems. This represents the most direct, albeit broad, documented potential application for this compound.

Antimicrobial and Disinfectant Potential (Inferred)

Many chlorinated phenols are potent antimicrobial agents. The closely related isomer, 4-Chloro-3,5-dimethylphenol (Chloroxylenol or PCMX), is the active ingredient in many antiseptic and disinfectant products, such as Dettol.[9][10]

Mechanism of Action (Hypothesized): The primary mechanism of action for phenolic compounds like chloroxylenol is the disruption of microbial cell membranes.[10] The lipophilic phenol molecule partitions into the lipid-rich cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components, disruption of ion gradients and metabolic processes (like ATP production), and ultimately, cell death. It is highly probable that this compound acts via a similar mechanism. The two chlorine atoms would increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate the bacterial cell wall and membrane.

Caption: Hypothesized mechanism for antimicrobial activity.

Safety and Toxicology

Specific toxicological data for this compound is not available in the safety data sheets found.[2] However, based on the known hazards of its parent compound (3,4-dimethylphenol) and other chlorinated phenols, it must be handled as a hazardous substance.

Inferred Hazards:

-

Toxicity: 3,4-Dimethylphenol is classified as highly toxic by ingestion, inhalation, and skin absorption.[11] It is reasonable to assume that the chlorinated derivative will exhibit similar or potentially greater toxicity.

-

Corrosivity: It is predicted to be corrosive and destructive to the skin, eyes, and mucous membranes of the respiratory tract.[11]

-

Organ Damage: Chronic exposure to related phenols may cause liver and kidney damage.[11]

Recommended Safe Handling Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.[2]

-

Respiratory Protection: If dust or aerosols may be generated, use a full-face respirator with an appropriate organic vapor/particulate cartridge.[2]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and incompatible materials.[2]

Conclusion and Future Directions

This compound (CAS 1570-67-8) is a compound with limited characterization in public literature but significant potential based on its chemical structure and the known activities of its isomers. This guide has established its chemical identity and provided robust, scientifically-defensible frameworks for its synthesis and analysis.

The primary areas for future research should focus on:

-

Empirical Validation: Performing the proposed synthesis and fully characterizing the compound to determine its actual physicochemical properties (melting point, NMR, IR, etc.).

-

Biological Screening: Systematically evaluating its antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria to confirm the hypothesized mechanism of action and determine its potency relative to commercial standards like chloroxylenol.

-

Agrochemical Efficacy: Investigating the initial patent claim by testing the compound's ability to confer abiotic stress resistance in controlled plant studies.

-

Toxicological Profiling: Conducting formal in vitro and in vivo toxicological studies to establish a complete safety profile.

This foundational work provides a critical starting point for unlocking the potential of this under-explored chemical entity for drug development, agrochemical, or industrial applications.

References

-

Hussain, I., & Mohamed, T. (2012). Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry, 9(4), 2029-2036. Retrieved from [Link]

- Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.

- Google Patents. (n.d.). US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance.

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

ResearchGate. (2015). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-xylenol, 576-26-1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Chloroxylenol (CAS 88-04-0). Retrieved from [Link]

-

ResearchGate. (2018). Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dichloro-m-xylenol, 133-53-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. epa.gov [epa.gov]

- 8. US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance - Google Patents [patents.google.com]

- 9. Chloroxylenol | CAS#:88-04-0 | Chemsrc [chemsrc.com]

- 10. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Role of Predictive NMR in Structural Elucidation

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,6-Dichloro-3,4-dimethylphenol

In modern drug development and chemical research, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. However, experimental spectra for every newly synthesized or hypothesized compound are not always readily available. In such instances, the ability to accurately predict NMR spectra becomes a critical tool for researchers. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a polysubstituted aromatic compound.

Due to the absence of published experimental data for this specific molecule, this whitepaper leverages empirical data from structurally analogous compounds and established principles of substituent effects on chemical shifts. By dissecting the electronic and steric influences of the hydroxyl, chloro, and methyl groups, we will construct a robust and scientifically-grounded prediction of the key spectral features. This process not only offers a reliable reference for the potential identification of this compound but also serves as a case study in the power of predictive spectroscopy.

Molecular Structure and Symmetry Analysis

The first step in predicting any NMR spectrum is a thorough analysis of the molecule's structure and symmetry. The structure of this compound dictates the number of chemically non-equivalent nuclei, which in turn determines the number of distinct signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

The molecule lacks any plane of symmetry that would render different positions equivalent. Consequently:

-

¹H NMR: We expect four distinct signals: one for the hydroxyl proton (-OH), one for the lone aromatic proton (H-5), and one for each of the two non-equivalent methyl groups (3-CH₃ and 4-CH₃).

-

¹³C NMR: We expect eight distinct signals, as all six carbons in the aromatic ring are in unique electronic environments, along with the two methyl carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃, TMS)

The chemical shift (δ) of each proton is predicted by considering the additive effects of the substituents on a benzene ring. Chloroform-d (CDCl₃) is chosen as the reference solvent for this prediction due to its common use for similar compounds.

Aromatic Region: The H-5 Proton

The single aromatic proton at the C-5 position is flanked by a methyl group and a chlorine atom. Its chemical shift will be significantly influenced by the surrounding groups. We can estimate its position by taking a known analogue, 2,6-dichloro-4-methylphenol, where the two aromatic protons (equivalent by symmetry) appear at δ 7.03 ppm[1]. In our target molecule, the replacement of the C-3 proton with a methyl group will have a minor shielding effect on the adjacent H-5. Therefore, the chemical shift of H-5 is predicted to be slightly upfield (lower ppm) of this value.

-

Predicted Chemical Shift (δ): ~6.95 ppm

-

Multiplicity: Singlet (s) . With no adjacent protons, this signal will appear as a sharp singlet.

Aliphatic Region: The Methyl Protons

The two methyl groups are in different chemical environments and will produce separate signals.

-

4-CH₃ Group: This methyl group is para to the hydroxyl group and meta to two chlorine atoms. Its chemical environment is similar to the methyl group in 2,6-dichloro-4-methylphenol, which resonates at δ 2.22 ppm[1].

-

3-CH₃ Group: This methyl group is ortho to a chlorine atom and meta to the hydroxyl group. The proximity to the electron-withdrawing chlorine atom will likely cause a slight downfield shift compared to a typical aromatic methyl group. Based on data for 3,4-dimethylphenol, the two methyl groups appear very close together at δ 2.18-2.21 ppm[2][3]. The additional ortho-chloro substituent at position 2 will deshield the 3-CH₃ group.

-

Predicted Chemical Shift (δ) for 4-CH₃: ~2.23 ppm

-

Predicted Chemical Shift (δ) for 3-CH₃: ~2.28 ppm

-

Multiplicity: Both signals will be Singlets (s) .

Exchangeable Proton: The Hydroxyl Group

The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature[4]. Due to the two bulky ortho-chloro substituents, hydrogen bonding will be sterically hindered, which typically shifts the resonance upfield.

-

Predicted Chemical Shift (δ): 4.5 - 5.5 ppm

-

Multiplicity: Broad Singlet (br s) . This signal is often broad due to chemical exchange and does not couple with other protons. It can be confirmed by a D₂O shake experiment, where the signal would disappear[5].

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃, TMS)

The ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms. The prediction is based on the known spectrum of 3,4-dimethylphenol[2] and applying substituent chemical shift (SCS) effects for the two chlorine atoms.

Aromatic Carbons

-

C-1 (C-OH): The carbon bearing the hydroxyl group in phenols is significantly deshielded, typically appearing around 155 ppm[6]. In 3,4-dimethylphenol, this carbon is at δ 153.1 ppm[2]. The ortho-chloro groups will have a minor effect.

-

Predicted Chemical Shift (δ): ~151 ppm

-

-

C-2 and C-6 (C-Cl): Carbons attached to chlorine are deshielded. The effect of a chlorine substituent at the ipso-carbon is approximately +6 ppm from benzene's 128.5 ppm. Further substitution will modify this.

-

Predicted Chemical Shift (δ): ~128 ppm and ~129 ppm (They are non-equivalent).

-

-

C-3 and C-4 (C-CH₃): These carbons are attached to methyl groups. In 3,4-dimethylphenol, they appear at δ 138.0 and 128.8 ppm respectively[2]. The introduction of chlorine atoms will shift these.

-

Predicted Chemical Shift (δ) for C-3: ~136 ppm

-

Predicted Chemical Shift (δ) for C-4: ~130 ppm

-

-

C-5 (C-H): This is the only protonated aromatic carbon. In 3,4-dimethylphenol, the corresponding C-H carbons are at δ 112.6 and 116.8 ppm[2]. The ortho- and para-effects of the new chlorine atoms will cause a significant downfield shift.

-

Predicted Chemical Shift (δ): ~125 ppm

-

Aliphatic Carbons

The methyl carbons will appear in the upfield region of the spectrum.

-

3-CH₃ and 4-CH₃: In 3,4-dimethylphenol, these carbons resonate at δ 18.7 and 19.7 ppm[2]. These values are expected to be very similar in the target molecule.

-

Predicted Chemical Shift (δ): ~19 ppm and ~20 ppm

-

Summary of Predicted NMR Data

The predicted chemical shifts for this compound are summarized below.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -OH | 4.5 - 5.5 | Broad Singlet | - |

| H-5 | ~6.95 | Singlet | ~125 |

| 3-CH₃ | ~2.28 | Singlet | ~19 |

| 4-CH₃ | ~2.23 | Singlet | ~20 |

| C-1 | - | - | ~151 |

| C-2 | - | - | ~128 |

| C-3 | - | - | ~136 |

| C-4 | - | - | ~130 |

| C-6 | - | - | ~129 |

Experimental Protocols

To validate these predictions, a rigorous and well-documented experimental approach is required. The following protocols are designed to produce high-quality, reproducible NMR data.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Causality: The choice of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum; the deuterium signal is then used by the spectrometer to "lock" the magnetic field frequency[7]. Chloroform-d (CDCl₃) is an excellent choice for phenols as it is a good solvent and its residual proton signal (δ 7.26 ppm) does not typically interfere with signals from the analyte. A concentration of 10-25 mg is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues like signal broadening from aggregation[8].

Step-by-Step Methodology:

-

Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of chloroform-d (containing 0.03% v/v TMS as an internal standard) to the vial.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. Ensure no solid particulates remain. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube[8].

-

Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Caption: Workflow for NMR sample preparation.

Protocol: NMR Data Acquisition

Acquisition parameters must be chosen to ensure accurate representation of all signals.

Causality: A sufficient spectral width is set to encompass all expected proton or carbon signals. The acquisition time influences the digital resolution of the spectrum; longer times yield sharper lines[9]. The relaxation delay (d1) is critical, especially in ¹³C NMR, to allow all nuclei to return to equilibrium before the next pulse; a delay of 1-2 seconds is standard for ¹H, while longer delays may be needed for quaternary carbons in ¹³C NMR. The number of scans is increased to improve the signal-to-noise ratio, which is particularly important for the low-abundance ¹³C isotope[2].

Step-by-Step Methodology:

-

Instrument Insertion: Insert the sample into the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Spectral Width (SW): Set to 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Pulse Angle: 30-45 degrees (to reduce experiment time).

-

Number of Scans (NS): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Spectral Width (SW): Set to 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 128-1024 scans, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the TMS signal at δ 0.00 ppm.

Caption: Logical workflow for NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive, technically-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis of molecular symmetry, combined with the application of substituent effects derived from analogous compounds, leads to a clear set of expected spectral features. The predicted spectrum is characterized by four distinct proton signals, including a single aromatic proton at approximately 6.95 ppm, and eight unique carbon signals. The detailed experimental protocols provided herein establish a self-validating system for the empirical verification of these predictions. This work underscores the integral role of predictive analysis in chemical research and provides a valuable dataset for scientists working with halogenated and alkylated phenols.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7249, 3,4-Dimethylphenol." PubChem, [Link].[2]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005.

-

Doc Brown's Chemistry. "1H proton nmr spectrum of phenol." Doc Brown's Chemistry, [Link].[5]

-

Anasazi Instruments. "NMR Education: How to Choose Your Acquisition Parameters?" Anasazi Instruments, [Link].[9]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag, 1989.

-

Western University. "NMR Sample Preparation." JB Stothers NMR Facility, [Link].

-

Chemistry LibreTexts. "13.2: Chemical Shifts in ¹³C NMR Spectroscopy." Chemistry LibreTexts, [Link].

-

Western University. "NMR Sample Preparation." JB Stothers NMR Facility, [Link].[7]

-

Yukawa, Y., Tsuno, Y., & Sawada, M. "Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols." Bulletin of the Chemical Society of Japan, 1976, 49(8), 2274-2279. [Link].[4]

-

Doc Brown's Chemistry. "13C nmr spectrum of phenol." Doc Brown's Chemistry, [Link].[6]

-

Chemistry LibreTexts. "2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?" Chemistry LibreTexts, [Link].

Sources

- 1. 2,6-Dichloro-4-methylphenol(2432-12-4) 13C NMR spectrum [chemicalbook.com]

- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2,6-Dichloro-3,4-dimethylphenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloro-3,4-dimethylphenol, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document outlines a predictive solubility profile based on the molecule's physicochemical properties and the known behavior of structurally related phenols. More critically, this guide furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in a range of organic solvents. By equipping researchers with both a theoretical framework and practical methodologies, this guide serves as an essential tool for facilitating the use of this compound in further research and development.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various applications, from its efficacy as a pharmaceutical agent to its handling and purification in chemical synthesis. For drug development professionals, understanding a compound's solubility is paramount for formulation, as it directly impacts bioavailability. For researchers and scientists, this knowledge is crucial for designing experiments, choosing appropriate solvent systems for reactions and purification, and interpreting analytical data.

This compound, a substituted phenol, presents a unique combination of functional groups that influence its interaction with different solvents. This guide will first delve into a theoretical assessment of its expected solubility and then provide a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not widely available in public literature, we can infer its likely behavior by examining its structural features and the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Calculated) | 2,6-Dimethylphenol[1] | 3,4-Dimethylphenol[2] | 2,6-Dichloro-4-ethylphenol (Predicted/Calculated)[3] |

| Molecular Formula | C₈H₈Cl₂O | C₈H₁₀O | C₈H₁₀O | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol | 122.17 g/mol | 122.17 g/mol | 191.05 g/mol |

| Appearance | Solid (Predicted) | Colorless crystalline solid | Colorless to light tan powder | Solid (Predicted) |

| XLogP3 | 3.6 (Predicted) | 2.3 | 2.4 | 3.6 (Predicted) |

| Hydrogen Bond Donor | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor | 1 | 1 | 1 | 1 |

The principle of "like dissolves like" is a cornerstone of solubility prediction. This compound possesses a largely non-polar aromatic ring substituted with two chlorine atoms and two methyl groups. This suggests a favorable interaction with non-polar and moderately polar organic solvents. The presence of a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, imparts some capacity for interaction with polar solvents.

Based on its predicted high XLogP3 value, a measure of lipophilicity, this compound is expected to exhibit higher solubility in non-polar organic solvents compared to water. A similar trend is anticipated for 2,6-dichloro-4-ethylphenol, a structurally related compound. For another related compound, 2,6-dichloro-4-nitrophenol, it is reported to be poorly soluble in water but more soluble in organic solvents like ethanol and acetone.[3]

Therefore, the expected order of solubility in common organic solvents is:

Non-polar Aprotic Solvents (e.g., Toluene, Hexane) < Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) > Polar Protic Solvents (e.g., Ethanol, Methanol) >> Water

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, the following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol is designed to establish thermodynamic equilibrium to provide accurate and reproducible solubility data.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Experimental Procedure

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), Gas Chromatography (GC) system, or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.[5]

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3][4] It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To separate the solid and liquid phases, centrifugation is recommended.[5] Centrifuge the vials at a moderate speed for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can help minimize adsorption of the solute onto the filter.[5]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC, UV-Vis spectroscopy, or GC.[6] A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility in units of g/100 mL and mol/L.

-

Record the experimental conditions, including the temperature and the analytical method used.

-

Table 2: Template for Recording Experimental Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| n-Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a fixed value but is influenced by several factors that researchers must consider and control.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The dissolution of a solid in a liquid is a thermodynamic process. Generally, for most solids, solubility increases with increasing temperature. The relationship between temperature and solubility is described by the van't Hoff equation.

-

Solvent Properties: The nature of the solvent, including its polarity, hydrogen bonding capability, and dielectric constant, plays a significant role. As predicted, solvents that can effectively solvate both the non-polar aromatic ring and the polar hydroxyl group will be most effective.

-

pH of the Medium: As a phenol, this compound is a weak acid. In aqueous or protic organic solvents, the pH of the medium will influence its ionization state.[7][8] At pH values above its pKa, the compound will deprotonate to form the phenoxide ion, which is generally more soluble in polar solvents.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate determinations.

Conclusion: Empowering Research Through Foundational Data

While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for both predicting its solubility profile and for its precise experimental determination. The provided protocols are grounded in established scientific principles and are designed to yield reliable and reproducible data. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can generate the foundational solubility data necessary to advance their work with this important compound.

References

-

Organic Solvent Solubility Data Book. CORE. Available from: [Link]

-

Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. AIP Publishing. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

2-Chloro-3,4-dimethylphenol. PubChem. Available from: [Link]

-

Absolute pKa Determinations for Substituted Phenols. ResearchGate. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available from: [Link]

-

Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available from: [Link]

-

Solubility experimental methods. SlideShare. Available from: [Link]

-

Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. ResearchGate. Available from: [Link]

-

3,4-Dimethylphenol. PubChem. Available from: [Link]

-

A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

-

Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. National Institutes of Health. Available from: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available from: [Link]

-

Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. ResearchGate. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-3,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3,4-dimethylphenol, a halogenated derivative of the aromatic organic compound 3,4-dimethylphenol. Due to a lack of extensive direct research on this specific isomer, this document synthesizes information from related compounds and general chemical principles to offer insights into its discovery, synthesis, properties, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis or evaluation of this and similar chlorinated phenolic compounds.

Introduction and Historical Context

The history of this compound is not well-documented in scientific literature, suggesting it has not been a compound of major commercial or academic focus. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1570-67-8. The discovery and synthesis of chlorinated phenols are intrinsically linked to the advancement of chlorination chemistry in the 19th and 20th centuries. The broad utility of chlorinated phenols as antiseptics, disinfectants, and precursors for pesticides and herbicides spurred the investigation of a wide array of chlorinated aromatic compounds. It is probable that this compound was first synthesized during this period of extensive exploration into the chlorination of phenolic compounds.

The synthesis of such molecules is often driven by the need to understand the structure-activity relationships of chlorinated phenols, where the degree and position of chlorination, along with other substituents, can significantly impact their biological activity and chemical properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1570-67-8 | Echemi |

| Molecular Formula | C₈H₈Cl₂O | Echemi |

| Molecular Weight | 191.05 g/mol | Echemi |

| Physical State | Solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents (predicted). | Inferred from similar compounds |

A Safety Data Sheet (SDS) for this compound exists, but it lacks specific data for most physical and chemical properties, as well as for toxicity.[1]

Synthesis of this compound

The most plausible and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3,4-dimethylphenol with a chlorinating agent. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. In the case of 3,4-dimethylphenol, the 2 and 6 positions (ortho to the hydroxyl group) are available for substitution.

Proposed Synthetic Pathway

The chlorination of 3,4-dimethylphenol is expected to proceed via the following pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on general procedures for the chlorination of phenols. This protocol should be considered a starting point and would require optimization and rigorous safety assessment before implementation.

Materials:

-

3,4-Dimethylphenol

-

Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Lewis acid catalyst (optional, e.g., AlCl₃ or FeCl₃)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress of the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Potential Applications

While specific applications for this compound are not well-documented, the applications of structurally similar chlorinated phenols suggest potential uses in several areas:

-

Antimicrobial Agents: Chlorinated phenols are known for their bactericidal and fungicidal properties. It is plausible that this compound could exhibit antimicrobial activity and find use in disinfectants or antiseptics.

-

Chemical Intermediates: This compound could serve as a precursor for the synthesis of more complex molecules, such as pharmaceuticals, herbicides, or dyes. The chlorine atoms can be displaced or can influence the reactivity of the aromatic ring in subsequent reactions.

-

Material Science: Phenolic compounds are used in the production of polymers and resins. Halogenated phenols can impart specific properties, such as flame resistance, to these materials.

Biological Activity and Toxicology

There is a significant lack of toxicological data for this compound. The provided Safety Data Sheet indicates that data on acute toxicity, skin corrosion/irritation, eye damage/irritation, and other toxicological endpoints are not available.[1]

In general, chlorinated phenols can be toxic and are often classified as environmental pollutants. Their toxicity tends to increase with the degree of chlorination. They can be irritating to the skin, eyes, and respiratory system. Chronic exposure to some chlorinated phenols has been linked to liver and kidney damage. Given these general characteristics, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Analytical Methods

The analysis of this compound can be achieved using standard analytical techniques for phenolic compounds.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the separation and identification of phenols.[2][3] The compound would likely need to be derivatized to improve its volatility and chromatographic behavior.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another suitable method for the analysis of phenolic compounds.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the hydroxyl group and the substituted aromatic ring.

-

Mass Spectrometry (MS): MS would provide information on the molecular weight and fragmentation pattern, which is useful for identification.

-

Conclusion

This compound represents a specific isomer within the broad class of chlorinated phenols. While its individual discovery and history are not well-documented, its synthesis can be reasonably inferred from established chlorination methodologies applied to its precursor, 3,4-dimethylphenol. The lack of available physicochemical and toxicological data highlights a gap in the scientific literature and suggests that this compound has not been extensively studied. However, based on the known applications and biological activities of related compounds, it holds potential for further investigation as an antimicrobial agent or a chemical intermediate. This guide provides a foundational framework for researchers interested in exploring the synthesis, properties, and potential applications of this and other understudied chlorinated phenolic compounds.

References

-

U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved from [Link]

Sources

Methodological & Application

Purification of 2,6-Dichloro-3,4-dimethylphenol: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview of purification methodologies for 2,6-Dichloro-3,4-dimethylphenol, a halogenated phenol derivative with significant potential in pharmaceutical and chemical synthesis. Addressing the critical need for high-purity material in research and development, this document outlines detailed protocols for recrystallization and column chromatography, grounded in the physicochemical properties of the target compound and its likely impurities. The rationale behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.

Introduction: The Imperative for Purity

This compound is a substituted phenolic compound whose utility in drug development and as a chemical intermediate is intrinsically linked to its purity. The presence of even minor impurities, such as regioisomers or starting materials, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of robust purification strategies to obtain this compound of high purity.

The primary synthetic route to this compound is the direct chlorination of 3,4-dimethylphenol. This process, while effective, can lead to a mixture of products, necessitating effective purification. Understanding the physicochemical properties of the target molecule and its potential impurities is paramount in developing a rational purification strategy.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical and chemical characteristics of this compound and its potential impurities is the foundation for developing effective purification methods.

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 65-68 | 227 | Slightly soluble in water; soluble in chloroform, ethyl acetate, methanol[4]. |

| This compound (Target) | C₈H₈Cl₂O | 191.05 | No data available | No data available | Expected to be poorly soluble in water, soluble in organic solvents. |

| 2-Chloro-3,4-dimethylphenol (Potential Impurity) | C₈H₉ClO | 156.61 | No data available | No data available | No data available |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 43-45 | 203 | Sparingly soluble in water; soluble in ethanol and ether[4][5]. |

Table 1: Physicochemical Properties of this compound and Related Compounds.

Anticipated Impurity Profile

The synthesis of this compound via direct chlorination of 3,4-dimethylphenol is likely to produce a range of impurities. A clear understanding of these byproducts is crucial for selecting the most effective purification technique.

Figure 1. Synthesis Pathway and Potential Impurities. This diagram illustrates the likely synthetic origin of the crude product and the common classes of impurities that can arise from the chlorination of 3,4-dimethylphenol.

The primary impurities to consider are:

-

Unreacted Starting Material: 3,4-Dimethylphenol.

-

Monochlorinated Isomers: Chlorination may occur at the 2- or 5-position of the aromatic ring, leading to 2-chloro-3,4-dimethylphenol and 5-chloro-3,4-dimethylphenol.

-

Over-chlorinated Products: Further chlorination of the desired product can lead to trichloro- and tetrachloro-dimethylphenol isomers.

The structural similarity and potentially close boiling points of these impurities necessitate the use of high-resolution purification techniques.

Purification Strategies and Protocols

Based on the anticipated properties of this compound and its likely impurities, a multi-step purification approach is recommended. This typically involves an initial purification by recrystallization followed by a more rigorous chromatographic separation if higher purity is required.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.

For chlorinated phenols, a range of organic solvents can be considered. The ideal solvent will have a boiling point that allows for easy removal without being excessively high. A mixed-solvent system can often provide the necessary solubility gradient.

Recommended Solvents for Screening:

-

Single Solvents: Hexane, Heptane, Toluene, Ethanol, Methanol, Isopropanol.

-

Mixed Solvents: Ethanol/Water, Toluene/Hexane, Dichloromethane/Hexane.

Figure 2. General Recrystallization Workflow. This flowchart outlines the key steps involved in the purification of a solid compound by recrystallization.

Materials:

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with stirrer

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly filter the hot solution.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality: The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool, the desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the mother liquor.

Column Chromatography: For High-Purity Requirements

For applications demanding very high purity, or when recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

For chlorinated phenols, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that allows the target compound to move down the column at a reasonable rate, while effectively separating it from impurities, is required.

Recommended Stationary Phase:

-

Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

Recommended Mobile Phase Systems (to be optimized by Thin Layer Chromatography - TLC):

-

Hexane/Ethyl Acetate gradient

-

Dichloromethane/Hexane gradient

-

Toluene/Ethyl Acetate gradient

Figure 3. Column Chromatography Workflow. This diagram illustrates the systematic process of purifying a compound using column chromatography, from method development to obtaining the pure product.

Materials:

-

Crude this compound (pre-purified by recrystallization if possible)

-

Silica gel

-

Chromatography column

-

Mobile phase solvents

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

TLC Optimization: Develop a TLC method to determine the optimal mobile phase composition. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from all impurities.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a less polar composition if using a gradient). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

-

Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

-

Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase over time. Maintain a constant flow rate.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.